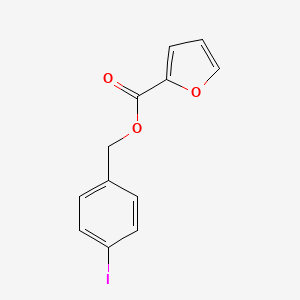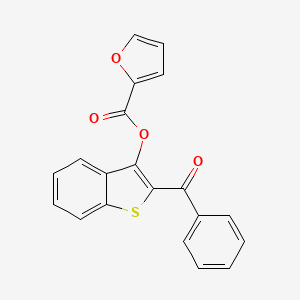![molecular formula C17H12N2O2 B5781031 2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5781031.png)
2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one
Overview
Description
2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one, also known as MPHIM, is a heterocyclic compound with potential applications in the field of medicinal chemistry. It is a chromenoimidazole derivative that has been synthesized and studied for its biological activity. MPHIM has been found to exhibit a variety of physiological and biochemical effects, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Potential Anti-inflammatory Activity
Researchers have synthesized rare 2-substituted 1-phenylchromeno[3,4-d]imidazol-4(3H)-ones, including variants like 2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one, using a microwave-mediated two-step reaction. Preliminary studies suggest potential anti-inflammatory activity, identifying 1-phenyl-2-propylchromeno[3,4-d]imidazol-4(1H)-one as a lead compound for further investigation (Balalas et al., 2020).
Thermochemical Properties
A study on 1-(R-phenyl)-1H-imidazoles, which includes compounds similar to this compound, explored their thermochemical properties. The research focused on measuring absolute vapor pressures and standard enthalpies of vaporization, contributing to understanding the physicochemical properties adjustable for practical applications (Emel’yanenko et al., 2017).
Photochromic Properties in Langmuir-Blodgett Films
Phenylazoimidazole derivatives, related to the chemical structure of interest, exhibited notable photochromic properties in Langmuir-Blodgett films. The study highlights the potential use of these compounds in photo-responsive materials, with applications in optoelectronics and molecular devices (Li et al., 2021).
Antimycotic Properties
Research into 1H-imidazoles, including structures akin to this compound, revealed antimycotic properties. These compounds demonstrated in vitro activity against various fungi and bacteria, suggesting potential applications in antimicrobial therapies (Heeres & van Cutsem, 1981).
Antifungal Activity and Structural Analysis
The crystal structures of certain 1H-imidazoles were analyzed to understand their antifungal activity. The study on 2-methyl-1-phenyl-1H-imidazole variants offers insights into how molecular structures influence biological activity, which is pertinent to developing new antifungal agents (Macías et al., 2018).
Microreactor Technology in Synthesis
Microreactor technology was employed for the continuous synthesis of 1H-isochromeno[3,4-d]imidazol-5-ones, closely related to the compound . This technology facilitates the efficient and scalable production of these compounds, which is crucial for their practical application (Acke et al., 2008).
properties
IUPAC Name |
2-methyl-1-phenylchromeno[3,4-d]imidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-11-18-15-16(19(11)12-7-3-2-4-8-12)13-9-5-6-10-14(13)21-17(15)20/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEILFVKVBAOMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C4=CC=CC=C4OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)
![methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5780957.png)

![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)

![5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)
![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)
![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)
![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)